
CID 71774556
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Overview
Description
The compound with the identifier “CID 71774556” is a chemical entity registered in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 71774556 involves specific synthetic routes and reaction conditions. These methods typically include the use of cyclodextrins for the formation of inclusion complexes. The process involves the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced analytical techniques is crucial for monitoring the production process and ensuring the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: CID 71774556 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products are often characterized using advanced analytical techniques to determine their chemical structure and properties.
Scientific Research Applications
CID 71774556 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic reactions. In biology, it is studied for its potential effects on biological systems. In medicine, it is investigated for its therapeutic potential. In industry, it is used in the production of various chemical products .
Mechanism of Action
The mechanism of action of CID 71774556 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 71774556 include other chemical entities with comparable chemical structures and properties. These compounds can be identified using PubChem’s 2-D and 3-D similarity searches .
Uniqueness: this compound is unique due to its specific chemical structure and the distinct properties it exhibits. This uniqueness makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.
Q & A
Basic Research Questions
Q. How to formulate a research question for studying CID 71774556?
- Methodology : Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure questions. For example:
- Population: Chemical properties of this compound.
- Intervention: Synthesis under varying conditions (e.g., temperature, catalysts).
- Comparison: Existing analogs or synthesis methods.
- Outcome: Yield optimization or structural stability.
- Time: Short-term vs. long-term stability studies.
Q. What are effective strategies for conducting a literature review on this compound?
- Methodology :
- Use Google Scholar and academic databases (e.g., PubMed, SciFinder) with Boolean operators (e.g., "this compound AND synthesis NOT industrial").
- Prioritize primary sources (peer-reviewed journals) over secondary summaries. Cross-reference citations in recent reviews to identify foundational studies .
- Organize findings using citation management tools (e.g., Zotero) and annotate gaps (e.g., "Limited data on photodegradation pathways") .
Q. How to design reproducible experiments for synthesizing this compound?
- Methodology :
- Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental sections:
- Detail reagent purity, instrumentation (e.g., NMR specifications), and procedural steps (e.g., reflux duration, solvent ratios) .
- Include negative controls (e.g., reactions without catalysts) and validation steps (e.g., melting point comparison to literature) .
- Use Supporting Information for extensive datasets (e.g., crystallography files) to avoid cluttering the main text .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data for this compound?
- Methodology :
- Identify the principal contradiction (e.g., conflicting NMR vs. X-ray diffraction results) and assess which analytical method holds greater weight based on sample conditions (e.g., solid-state vs. solution-state) .
- Perform systematic validation :
- Replicate experiments under controlled conditions.
- Use complementary techniques (e.g., FTIR for functional groups, mass spectrometry for molecular weight confirmation) .
- Apply statistical tools (e.g., Chi-square tests) to evaluate data consistency .
Q. What methodologies optimize the yield of this compound while minimizing byproducts?
- Methodology :
- Design a multifactorial experiment :
- Variables: Temperature, solvent polarity, catalyst concentration.
- Use Design of Experiments (DoE) software to analyze interactions and identify optimal conditions .
- Characterize byproducts via HPLC-MS and propose mechanistic pathways (e.g., radical intermediates vs. nucleophilic substitutions) .
Q. How to assess the biological relevance of this compound in vitro?
- Methodology :
- Develop a hypothesis-driven assay :
- Example: "Does this compound inhibit Enzyme X at IC50 < 10 μM?"
- Follow ethical guidelines for human cell lines:
- Include negative controls (DMSO vehicle) and dose-response curves.
- Use triplicate measurements and report SEM (standard error of the mean) .
- Validate findings with orthogonal assays (e.g., fluorescence-based activity vs. Western blotting) .
Q. Data Analysis and Interpretation
Q. How to handle outliers in datasets involving this compound?
- Methodology :
- Apply the Grubbs' test to statistically identify outliers.
- Investigate experimental causes (e.g., pipetting errors, contamination) before exclusion.
- Report outlier management transparently in the "Results" section .
Q. What statistical models are suitable for analyzing structure-activity relationships (SAR) of this compound derivatives?
- Methodology :
- Use multivariate regression (e.g., partial least squares) to correlate structural descriptors (e.g., logP, molar refractivity) with bioactivity.
- Validate models via cross-validation (e.g., k-fold) and external test sets .
Q. Ethical and Reporting Standards
Q. How to ensure compliance with ethical guidelines when publishing this compound research?
- Methodology :
- Declare conflicts of interest (e.g., funding from pharmaceutical companies) in the "Acknowledgments" section .
- For human/animal studies, include ethics committee approval codes and informed consent documentation .
Q. What are best practices for sharing this compound data in open-access repositories?
Properties
Molecular Formula |
C15H16Fe |
---|---|
Molecular Weight |
252.13 g/mol |
InChI |
InChI=1S/C10H11.C5H5.Fe/c1-2-6-9(5-1)10-7-3-4-8-10;1-2-4-5-3-1;/h1-2,5-7H,3-4,8H2;1-5H; |
InChI Key |
DSZWLZDKKWLXLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)[C]2[CH][CH][CH][CH]2.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
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